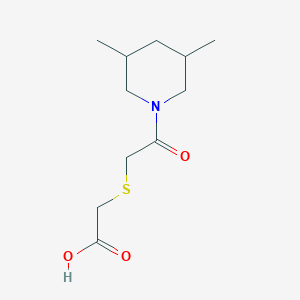

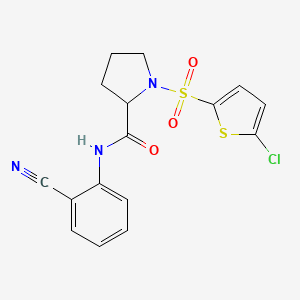

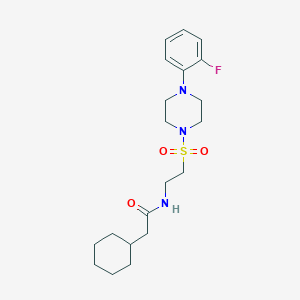

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzodioxole could potentially be formed through a condensation reaction, the cyclopentyl group might be introduced through a cyclization reaction, and the quinazoline and carboxamide groups could be formed through various methods including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and quinazoline groups are aromatic and planar, while the cyclopentyl group is non-aromatic and likely puckered. The carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzodioxole could undergo electrophilic aromatic substitution, the cyclopentyl group could undergo reactions typical of cycloalkanes, and the quinazoline could undergo reactions at the nitrogen atoms or the carbonyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .科学的研究の応用

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against cancer cell lines. These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .

Antioxidant Properties

Another avenue of interest lies in the compound’s antioxidant activity. An optimal synthesis method was developed for N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This compound demonstrated antioxidant potential, which is crucial for combating oxidative stress-related diseases .

Bioisosteric Modification

Researchers have designed the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide by replacing the amide bond with a sulfonamide bond using bioisosteric concepts. This modification aims to enhance the compound’s properties, potentially leading to novel applications .

将来の方向性

The future research directions for this compound could be vast. Given the presence of several functional groups that are often found in biologically active compounds, it could be interesting to explore its potential biological activities. Additionally, modifications of the structure could lead to new compounds with different properties .

作用機序

Target of Action

The compound, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets by suppressing their activity . This suppression inhibits the signaling pathways that these targets are involved in, leading to changes in cellular processes . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes . The suppression of Rad51 protein also affects the pathway of double-stranded DNA repair in cancer cells .

Pharmacokinetics

It is known to be orally available . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. By suppressing the activity of the targeted tyrosine kinases, the compound can potentially inhibit the growth of cancer cells . The suppression of Rad51 protein may also lead to increased DNA damage in cancer cells, further inhibiting their growth .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c26-20(23-11-13-5-8-18-19(9-13)30-12-29-18)14-6-7-16-17(10-14)24-22(28)25(21(16)27)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQUMNHCVSJLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)